3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-13-8-6-12(7-9-13)14-15(20)18-16(17-14)10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXMEKQURYHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the reaction of 4-methoxyphenylhydrazine with a suitable ketone or aldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with a thiocarbonyl compound to yield the desired spiro compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit key enzymes in bacterial and fungal cells. The compound may also interact with DNA or proteins, leading to cell death or inhibition of cell growth . The exact pathways and molecular targets are still under investigation, but studies suggest involvement of oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Key Differences :
- Spiro Ring Size : Smaller spiro[4.5] system (six-membered + five-membered rings) compared to the spiro[4.6] system in the target compound.
- Substituent : 4-Fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
- Impact : Reduced steric hindrance in the spiro[4.5] system may enhance bioavailability, while the fluorine atom increases metabolic stability .
1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (Compound 5f)
- Key Differences :
- Functional Groups : Two ketone groups (3,5-dione) vs. a thione group in the target compound.
- Spiro System : Larger spiro[5.5] system (two six-membered rings).
- Synthesis Yield : 60% yield, comparable to the target compound’s hypothetical synthesis efficiency .
- Physicochemical Properties : Melting point of 110°C, suggesting lower crystallinity than dione-free analogs .
3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl Sulfanyl Derivatives
- Key Differences :
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (as in the target compound) improve solubility in polar solvents but may reduce membrane permeability compared to halogenated analogs (e.g., 4-bromo or 3,4-dichloro derivatives) .
Biological Activity
Overview
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a compound characterized by its unique spirocyclic structure, which includes a diazaspiro core and a thione group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with suitable ketones or aldehydes to form hydrazone intermediates, which are then cyclized with thiocarbonyl compounds. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 288.41 g/mol |
| CAS Number | 1325303-51-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve the inhibition of key enzymes in bacterial and fungal cells, disrupting their metabolic processes and leading to cell death.
Case Study:
In a study evaluating various compounds for antimicrobial efficacy, this compound demonstrated notable activity against several strains of bacteria and fungi, outperforming many traditional antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The cytotoxic effects were attributed to its ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Research Findings:
A comparative analysis revealed that the compound significantly reduced cell viability in MCF-7 cells at concentrations above 50 µM, with a viability rate dropping to approximately 40% at 100 µM after 24 hours of treatment. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound likely inhibits key enzymes involved in cellular metabolism in both microbial and cancer cells.
- DNA Interaction: It may also bind to DNA or proteins within the cell, disrupting normal cellular functions and promoting apoptosis.
- Caspase Activation: Studies have indicated that the compound activates caspases, which are crucial for executing programmed cell death pathways in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,3,4-Oxadiazole-2-thione | Oxadiazole ring | Antimicrobial |
| 1,2,4-Triazole-3-thione | Triazole ring | Antifungal |
| Spiro[5.5]undecane derivatives | Spirocyclic framework | Varies widely |
The unique combination of a spirocyclic structure with a thione group and a methoxyphenyl moiety gives this compound specific chemical and biological properties that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
